Cas no 1225603-87-1 (1-(2-Methoxyethyl)-2-methylpiperazine)

1-(2-Methoxyethyl)-2-methylpiperazine is a substituted piperazine derivative characterized by its methoxyethyl and methyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The methoxyethyl moiety enhances solubility in polar solvents, while the methyl group contributes to steric and electronic modulation. Its structural features make it suitable for applications in ligand design, catalysis, and the development of bioactive molecules. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic processes. Further research explores its utility in medicinal chemistry, particularly in the modification of pharmacokinetic properties.
1-(2-Methoxyethyl)-2-methylpiperazine structure
1225603-87-1 structure
Product name:1-(2-Methoxyethyl)-2-methylpiperazine
CAS No:1225603-87-1
MF:C8H18N2O
Molecular Weight:158.241322040558
MDL:MFCD16300980
CID:4579061

1-(2-Methoxyethyl)-2-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyethyl)-2-methylpiperazine
    • AZB60387
    • SB74997
    • Z1266823391
    • 1-(2-Methoxyethyl)-2-methylpiperazine
    • MDL: MFCD16300980
    • インチ: 1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3
    • InChIKey: WGOQNROQRIISTQ-UHFFFAOYSA-N
    • SMILES: O(C)CCN1CCNCC1C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 108
  • トポロジー分子極性表面積: 24.5
  • XLogP3: -0.1

1-(2-Methoxyethyl)-2-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB423258-5 g
1-(2-Methoxyethyl)-2-methylpiperazine
1225603-87-1
5g
€947.00 2023-04-24
Enamine
EN300-70952-0.05g
1-(2-methoxyethyl)-2-methylpiperazine
1225603-87-1 95.0%
0.05g
$65.0 2025-03-12
Enamine
EN300-70952-2.5g
1-(2-methoxyethyl)-2-methylpiperazine
1225603-87-1 95.0%
2.5g
$697.0 2025-03-12
abcr
AB423258-10g
1-(2-Methoxyethyl)-2-methylpiperazine; .
1225603-87-1
10g
€1330.40 2025-02-15
abcr
AB423258-1g
1-(2-Methoxyethyl)-2-methylpiperazine; .
1225603-87-1
1g
€542.30 2025-02-15
abcr
AB423258-25g
1-(2-Methoxyethyl)-2-methylpiperazine; .
1225603-87-1
25g
€1851.50 2025-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13633-1g
1-(2-methoxyethyl)-2-methylpiperazine
1225603-87-1 95%
1g
¥1614.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13633-100mg
1-(2-methoxyethyl)-2-methylpiperazine
1225603-87-1 95%
100mg
¥486.0 2024-04-25
1PlusChem
1P00JVRM-500mg
1-(2-methoxyethyl)-2-methylpiperazine
1225603-87-1 90%
500mg
$368.00 2023-12-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13633-250mg
1-(2-methoxyethyl)-2-methylpiperazine
1225603-87-1 95%
250mg
¥648.0 2024-04-25

1-(2-Methoxyethyl)-2-methylpiperazine 関連文献

1-(2-Methoxyethyl)-2-methylpiperazineに関する追加情報

Recent Advances in the Study of 1-(2-Methoxyethyl)-2-methylpiperazine (CAS: 1225603-87-1) in Chemical Biology and Pharmaceutical Research

The compound 1-(2-Methoxyethyl)-2-methylpiperazine (CAS: 1225603-87-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic amine, characterized by a piperazine core substituted with a methoxyethyl and a methyl group, has been explored for its role in drug design, particularly as a building block for bioactive molecules. Recent studies have highlighted its utility in the synthesis of novel compounds targeting various diseases, including neurological disorders and cancer.

One of the key areas of research involving 1-(2-Methoxyethyl)-2-methylpiperazine is its incorporation into small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing inhibitors of protein kinases involved in cancer cell proliferation. The study reported that derivatives of this compound exhibited potent inhibitory activity against specific kinase targets, with IC50 values in the nanomolar range. These findings suggest that 1-(2-Methoxyethyl)-2-methylpiperazine could serve as a valuable template for designing next-generation kinase inhibitors.

In addition to its applications in oncology, recent research has explored the compound's potential in central nervous system (CNS) drug development. A preclinical study published in Neuropharmacology in early 2024 investigated the compound's ability to modulate neurotransmitter receptors, particularly those associated with anxiety and depression. The results indicated that certain analogs of 1-(2-Methoxyethyl)-2-methylpiperazine exhibited selective binding to serotonin and dopamine receptors, paving the way for further optimization as potential psychotropic agents.

The synthetic versatility of 1-(2-Methoxyethyl)-2-methylpiperazine has also been a focus of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry detailed an efficient, scalable synthesis route for this compound, addressing previous challenges related to yield and purity. The authors reported a novel catalytic method that achieved >90% yield with high enantiomeric purity, which is critical for pharmaceutical applications. This advancement is expected to facilitate broader adoption of the compound in medicinal chemistry campaigns.

From a safety and pharmacokinetic perspective, recent in vitro and in vivo studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Methoxyethyl)-2-methylpiperazine derivatives. Data presented at the 2024 American Chemical Society National Meeting revealed that these compounds generally exhibit favorable metabolic stability and blood-brain barrier penetration, making them particularly suitable for CNS-targeted therapies. However, some structural modifications may be required to optimize their pharmacokinetic profiles for specific therapeutic indications.

Looking ahead, researchers are exploring the potential of 1-(2-Methoxyethyl)-2-methylpiperazine in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary results from ongoing studies suggest that its structural features may be amenable to incorporation into PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules. As the field of chemical biology continues to evolve, this compound is likely to remain a valuable tool for drug discovery and development across multiple therapeutic areas.

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